5H-purine

Description

Overview of Purine's Fundamental Roles in Biological Systems

Purines are integral to life, participating in a wide array of cellular functions. Their most well-known roles include being the building blocks of nucleic acids, DNA and RNA, where adenine (B156593) (A) and guanine (B1146940) (G) pair with pyrimidines to form the double helix structure wikipedia.orgsciencenotes.orgontosight.ai. Beyond their genetic roles, purines are crucial in energy metabolism, notably as components of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), the primary energy currency of the cell wikipedia.orgontosight.aimdpi.comnih.gov. They also function in signaling pathways, acting as neurotransmitters and neuromodulators, and are involved in the regulation of various metabolic processes wikipedia.orgontosight.aimdpi.comnih.govnih.gov. Other important biomolecules containing the purine (B94841) structure include cyclic AMP (cAMP), NADH, and coenzyme A wikipedia.org.

Historical Context of Purine Research and Discovery

The history of purine research dates back centuries, with the discovery of purine derivatives from natural sources. Uric acid was one of the first purine derivatives identified, isolated from urinary calculi in 1776 britannica.com. Xanthine (B1682287) was obtained from the same source in 1817 britannica.com. The parent compound, purine, was synthesized later. Emil Fischer, a German chemist, made significant contributions to the understanding and synthesis of purines in the late 19th century, work for which he was awarded the Nobel Prize in Chemistry in 1902 sciencenotes.org. The identification of adenine and guanine as components of nucleic acids in 1891 further highlighted the biological significance of the purine framework britannica.com. Research into purines gained further momentum with the discovery of the structure of DNA by Watson and Crick in the 1950s, which relied on the understanding of the tautomeric forms of purine and pyrimidine (B1678525) bases nih.govscholaris.ca. Early research by scientists like June Lindsey (née Broomhead) in the 1940s provided crucial crystallographic data on adenine and guanine that informed Watson and Crick's model scholaris.ca.

Scope and Significance of 5H-Purine in Current Research Paradigms

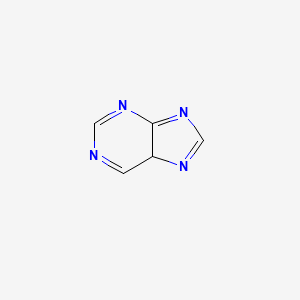

Purine (C₅H₄N₄) exists in different tautomeric forms depending on the position of a hydrogen atom on its nitrogen atoms. These tautomers are typically identified as 1H, 3H, 7H, and 9H purine wikipedia.orgslideshare.net. While the 7H and 9H tautomers are reported to predominate in polar solvents, the common crystalline form favors the 7H tautomer wikipedia.org. The this compound tautomer, where a hydrogen is bonded to the carbon at the 5-position, represents a less stable form compared to the N-H tautomers nih.gov.

Despite its lower intrinsic stability, the this compound form can be relevant in specific chemical contexts, such as transition states in reactions or in the study of purine reactivity. Research into substituted purines and their tautomerism also contributes to understanding the factors that can influence the stability of different forms, including potential stabilization of less common tautomers through substitution or interaction with other molecules wikipedia.orgnih.govresearchgate.net.

The significance of this compound in current research is primarily within the realm of fundamental chemical biology, exploring the nuances of purine tautomerism and its implications for chemical reactivity and the behavior of purine-containing molecules. While the canonical biological functions are associated with the more stable N-H tautomers of substituted purines like adenine and guanine, understanding the properties of all possible tautomeric forms, including this compound, is essential for a complete picture of purine chemistry. Research in medicinal chemistry also explores purine analogs and isosteres, where the core purine structure or related scaffolds are modified to develop compounds with potential therapeutic applications ontosight.airsc.org.

Further detailed research findings on this compound itself are often embedded within broader studies of purine tautomerism and the properties of substituted purines. The focus on this compound as a distinct entity in research is less common compared to the biologically prevalent adenine and guanine. However, its theoretical existence and potential role in reaction mechanisms or under specific environmental conditions make it a subject of continued interest in fundamental chemical investigations.

Structure

3D Structure

Properties

IUPAC Name |

5H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXKAFPOCZVZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NC=NC21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328144 | |

| Record name | 5H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-24-5 | |

| Record name | 5H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Theoretical Chemistry of the Purine Nucleus

Purine (B94841) Tautomerism and Isomeric Forms

Purine exhibits tautomerism, a phenomenon where isomers readily interconvert by the migration of a proton and rearrangement of double bonds. For purine, this primarily involves the movement of a hydrogen atom between the nitrogen atoms in the ring system. wikipedia.orgslideshare.net

Theoretical and Experimental Studies of N-H Tautomers

Purine can exist in several N-H tautomeric forms, with a hydrogen atom bonded to one of the four nitrogen atoms (N1, N3, N7, or N9). wikipedia.orgslideshare.net These are referred to as the 1H, 3H, 7H, and 9H tautomers. wikipedia.orgslideshare.net The relative stability of these tautomers is influenced by the environment, including the phase (gas or solution) and the polarity of the solvent. wikipedia.orgorientjchem.orgnih.govnih.govmdpi.com

Theoretical studies, often employing quantum chemical calculations like Density Functional Theory (DFT), have been extensively used to investigate the relative stabilities of purine tautomers. orientjchem.orgnih.govmdpi.comnih.govresearchgate.netscience.org.gersc.org In the gas phase, the 9H tautomer is generally favored due to intramolecular interactions. nih.govnih.gov Experimental evidence supporting the predominance of the 9H tautomer in the gas phase has been obtained using techniques such as free jet millimeter wave absorption spectroscopy. nih.gov

In solution, the tautomeric equilibrium can shift. In polar solvents, both the 9H and 7H tautomers tend to predominate. wikipedia.org Studies on purine derivatives, such as 6-oxo purine, have shown that while the OP2 form is more stable in the gas phase and non-polar solvents, the OP1 form is more stabilized in polarizable solvents like methanol (B129727) and water. orientjchem.orgresearchgate.net The stability order of tautomers can vary depending on the specific purine derivative and the solvent. orientjchem.orgmdpi.comrsc.org For example, in aminopurines, the 9H tautomer is generally the most stable in the gas phase, but in polar solvents, the 7H tautomer can become more stable for certain derivatives. nih.govmdpi.com

Experimental techniques such as UV, NMR, and Raman spectroscopy have been used to study the coexistence of tautomers in solution. nih.govias.ac.in

Impact of Tautomeric State on Reactivity and Biological Function

The tautomeric state of purine and its derivatives can significantly impact their chemical reactivity and biological functions. The position of the labile hydrogen atom affects the electron distribution and the availability of nitrogen atoms for interactions, such as hydrogen bonding. rsc.orgnih.gov

In biological systems, the tautomeric forms of purine bases are crucial for processes like base pairing in DNA and RNA. While the canonical forms (typically the 9H tautomer for purines) are the most common and form standard Watson-Crick base pairs, rare tautomeric forms can potentially lead to mispairing and have been implicated in mutagenesis. ias.ac.innih.gov The environment, including solvation and interactions with other molecules, can influence the tautomeric equilibrium and thus affect base pairing and other biological interactions. nih.govias.ac.innih.gov

Advanced Computational Studies of Purine Molecules

Computational methods play a vital role in understanding the structural, electronic, and dynamic properties of purine molecules and their interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, stability, and reactivity of purine tautomers and derivatives. orientjchem.orgmdpi.comnih.govresearchgate.netscience.org.gersc.orgtandfonline.comresearchgate.netresearchgate.netubc.caresearchgate.net DFT calculations can provide insights into:

Tautomer Stability: Determining the relative energies of different tautomeric forms in various environments (gas phase, solution). orientjchem.orgnih.govmdpi.comnih.govresearchgate.netrsc.org

Electronic Properties: Analyzing parameters such as dipole moments, frontier molecular orbitals (HOMO and LUMO), energy gaps, and atomic charges, which are related to reactivity. orientjchem.orgresearchgate.nettandfonline.comresearchgate.netresearchgate.netubc.ca

Spectroscopic Properties: Simulating infrared, Raman, and UV-Vis spectra to compare with experimental data and aid in structural characterization. nih.govresearchgate.netbohrium.comacs.org

Aromaticity: Quantifying the aromatic character of the purine rings using indices like the Harmonic Oscillator Model of Electron Delocalization (HOMED). nih.govresearchgate.net

Reaction Mechanisms: Modeling the energy profiles and intermediates involved in chemical reactions involving purine. science.org.ge

DFT studies have been applied to investigate the influence of substituents on purine stability and properties. rsc.org They have also been used in the context of studying the inhibition performance of purine compounds by analyzing molecular reactivity descriptors. tandfonline.comresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of purine molecules and their complexes, providing insights into their conformational dynamics, flexibility, and interactions with solvents or biomolecules. tandfonline.comacs.orgplos.orgnih.govingentaconnect.comnih.govmdpi.compeerj.comnih.gov MD simulations can explore:

Conformational Changes: Observing how purine rings and their substituents move and change shape over time. acs.org

Solvent Effects: Simulating the interactions between purine molecules and solvent molecules to understand solvation effects on structure and dynamics. acs.org

Protein-Ligand Interactions: Studying the dynamic interactions between purine-based ligands and target proteins, including the stability of the complex and the nature of the interactions. nih.govingentaconnect.comnih.govmdpi.compeerj.comnih.gov

Molecular Recognition: Providing dynamic information about how purine derivatives are recognized and bound by biological targets. plos.orgnih.govnih.govmdpi.comnih.gov

MD simulations have been used to investigate the stacking dynamics of purine-labeled nucleic acids acs.org and the behavior of purine nucleoside phosphorylase (PNP) enzymes, including the stability of their structures and interactions with ligands. nih.govnih.gov They have also been applied to study the interactions of purine derivatives with receptors like the histamine (B1213489) H3 receptor mdpi.com and SARS-CoV-2 main protease. peerj.com

Ligand-Receptor Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as a purine molecule or derivative) when bound to a receptor (typically a protein). bohrium.comingentaconnect.commdpi.compeerj.comnih.govharvard.edumdpi.comnih.govacs.orgrsc.orgrsc.orgjabonline.inmdpi.com This method estimates the binding affinity between the ligand and the receptor based on scoring functions that evaluate the complementarity and interactions between the molecules. rsc.orgmdpi.com Ligand-receptor docking studies involving purine compounds are used to:

Identify Potential Binders: Screening libraries of purine derivatives to find compounds likely to bind to a specific biological target. acs.org

Predict Binding Modes: Determining how a purine ligand interacts with the amino acid residues in the binding site of a protein, including hydrogen bonds, hydrophobic interactions, and pi-stacking. mdpi.comharvard.edumdpi.comjabonline.in

Estimate Binding Affinity: Calculating docking scores or binding free energies to rank compounds based on their predicted binding strength. bohrium.comingentaconnect.comharvard.edumdpi.commdpi.com

Understand Structure-Activity Relationships (SAR): Relating the structural features of purine derivatives to their binding affinity and biological activity. acs.org

Guide Rational Drug Design: Using docking results to design novel purine-based compounds with improved binding properties. mdpi.comnih.govacs.org

Analyze Binding Sites: Characterizing the properties and interactions within the binding pocket of a receptor that accommodate purine ligands. nih.govacs.orgbiorxiv.org

Docking studies have been applied to various purine-interacting proteins, including purine nucleoside phosphorylase (PNP) nih.gov, cyclin-dependent kinase 2 (CDK2) ingentaconnect.commdpi.com, herpesviral thymidine (B127349) kinases harvard.edu, histamine H3 receptor mdpi.com, and SARS-CoV-2 main protease. peerj.com These studies often complement experimental binding assays and can provide atomistic details of ligand-receptor recognition. nih.govharvard.edunih.gov

Table 1: Purine Tautomer Stability in Different Environments (Example Data from Literature)

| Tautomer | Gas Phase Stability (Relative Energy) | Polar Solvent Stability (Relative Energy) | Notes | Source |

| 9H | Most stable | Predominant | Generally favored in gas phase and polar solvents. | wikipedia.orgnih.govnih.gov |

| 7H | Less stable than 9H | Predominant (can be more stable than 9H for some derivatives in polar solvents) | Coexists with 9H in polar solvents; stability influenced by substituents and environment. | wikipedia.orgnih.govmdpi.com |

| 1H | Least stable among N-H tautomers | Stabilized by solvation | Stability increases in polar solvents compared to gas phase. | nih.govmdpi.com |

| 3H | Less stable than 9H/7H | Varies with derivative and solvent | Stability is generally lower than 9H and 7H. | nih.govmdpi.com |

Note: Relative energies are qualitative based on reported trends and can vary depending on the specific computational method and solvent model used. Quantitative values were not consistently available across sources for a direct comparative table for unsubstituted purine.

Table 2: Examples of Computational Studies on Purine and its Derivatives

| Computational Method | Application | Key Findings (Examples) | Source |

| DFT | Tautomer stability | Relative stability of tautomers depends on the environment (gas vs. solution). orientjchem.orgresearchgate.net | orientjchem.orgnih.govmdpi.comresearchgate.net |

| DFT | Electronic properties (HOMO, LUMO, etc.) | Provides insights into molecular reactivity and active sites. tandfonline.comresearchgate.net | tandfonline.comresearchgate.netresearchgate.net |

| DFT | Spectroscopic simulation (IR, Raman, UV-Vis) | Helps in interpreting experimental spectra and structural characterization. nih.govresearchgate.netacs.org | nih.govresearchgate.netacs.org |

| Molecular Dynamics (MD) | Protein-ligand complex stability | Evaluates the dynamic stability of purine-bound proteins. nih.govingentaconnect.compeerj.comnih.gov | nih.govingentaconnect.compeerj.comnih.gov |

| Molecular Dynamics (MD) | Conformational dynamics | Reveals the flexibility and structural changes of purine-containing molecules. acs.org | acs.org |

| Molecular Docking | Ligand binding pose prediction | Predicts how purine ligands fit into protein binding sites. mdpi.compeerj.comnih.govharvard.edumdpi.comrsc.orgrsc.orgjabonline.in | mdpi.compeerj.comnih.govharvard.edumdpi.comrsc.orgrsc.orgjabonline.in |

| Molecular Docking | Binding affinity estimation | Provides a theoretical estimate of the strength of ligand-receptor interactions. bohrium.comingentaconnect.comharvard.edumdpi.commdpi.com | bohrium.comingentaconnect.comharvard.edumdpi.commdpi.com |

| Docking and MD (Combined) | Detailed interaction analysis and stability check | Provides a more comprehensive understanding of ligand-receptor interactions and complex stability. ingentaconnect.compeerj.comnih.govmdpi.com | ingentaconnect.compeerj.comnih.govmdpi.com |

Biosynthesis and Metabolic Pathways of Purines

De Novo Purine (B94841) Biosynthesis Pathway

The de novo purine biosynthesis pathway is a complex series of reactions that construct the purine ring atom by atom, using simple precursors. This pathway is particularly active in rapidly dividing cells and tissues with high nucleotide demand, such as bone marrow and gut epithelium. ontosight.ai

Enzymatic Cascade and Sequential Intermediates

The de novo synthesis of purine nucleotides begins with phosphoribosyl pyrophosphate (PRPP), an activated form of ribose 5-phosphate. prolekare.czfrontiersin.org The pathway involves approximately 10 enzymatic steps in humans, converting PRPP to inosine (B1671953) 5′-monophosphate (IMP), the first fully formed purine nucleotide. prolekare.czfrontiersin.org IMP serves as a branch point for the synthesis of adenosine (B11128) 5′-monophosphate (AMP) and guanosine (B1672433) 5′-monophosphate (GMP). libretexts.org

The initial and rate-limiting step is catalyzed by PRPP amidotransferase, which transfers an amino group from glutamine to PRPP, forming 5-phosphoribosylamine. libretexts.org Subsequent steps involve the sequential addition of atoms from glycine, aspartate, formate (B1220265) (donated by tetrahydrofolate derivatives), and carbon dioxide to build the purine ring structure on the ribose sugar. Key intermediates in this pathway include glycinamide (B1583983) ribonucleotide (GAR), formylglycinamide ribonucleotide (FGAR), formylglycinamidine ribonucleotide (FGAM), aminoimidazole ribonucleotide (AIR), carboxyaminoimidazole ribonucleotide (CAIR), succinylaminoimidazole carboxamide ribonucleotide (SAICAR), aminoimidazole carboxamide ribonucleotide (AICAR), and formylaminoimidazole carboxamide ribonucleotide (FAICAR), before the cyclization step that yields IMP. eneuro.org

The conversion of IMP to AMP requires the addition of an amino group from aspartate, a reaction catalyzed by adenylosuccinate synthetase, and requires energy from GTP. libretexts.org The subsequent removal of fumarate (B1241708) by adenylosuccinate lyase yields AMP. eneuro.org

The conversion of IMP to GMP involves the oxidation of IMP to xanthosine (B1684192) 5′-monophosphate (XMP) by IMP dehydrogenase, followed by the amination of XMP using glutamine as the nitrogen source, catalyzed by GMP synthetase, which requires energy from ATP. libretexts.org

Regulatory Mechanisms of De Novo Synthesis

The de novo purine biosynthesis pathway is subject to stringent regulation to maintain balanced pools of adenine (B156593) and guanine (B1146940) nucleotides. Regulation occurs at multiple levels, including feedback inhibition of early enzymes and coordinate repression of gene expression. prolekare.czfrontiersin.org

The initial enzyme, PRPP amidotransferase, is a key regulatory point and is inhibited by the end products of the pathway, AMP and GMP. libretexts.orgnih.gov The presence of either AMP or GMP can reduce the enzyme's activity, while the presence of both leads to a more significant inhibition. libretexts.orgresearchgate.net This feedback mechanism helps prevent the over-accumulation of purine nucleotides.

Further regulation occurs at the branch point where IMP is converted to AMP and GMP. AMP allosterically inhibits adenylosuccinate synthetase, the first enzyme in the pathway leading from IMP to AMP. researchgate.net Similarly, GMP allosterically inhibits IMP dehydrogenase, the first enzyme in the pathway leading from IMP to GMP. researchgate.net This reciprocal feedback inhibition ensures that the synthesis of AMP and GMP is balanced according to the cell's needs. If one nucleotide is in excess, it inhibits its own synthesis, allowing the synthesis of the other nucleotide to proceed and restore balance. libretexts.org

Transcriptional regulation also plays a role in controlling the expression of genes encoding the enzymes involved in the de novo pathway. prolekare.czfrontiersin.org

Energetic Demands for Purine Ring Formation

The de novo synthesis of the purine ring is an energetically costly process, requiring significant investment of cellular energy in the form of ATP and GTP. nih.govdroracle.ai The pathway consumes several high-energy phosphate (B84403) bonds during the sequential enzymatic reactions. For example, the synthesis of IMP from PRPP requires the hydrolysis of ATP at multiple steps. nih.gov The subsequent conversion of IMP to AMP requires GTP hydrolysis, while the conversion of IMP to GMP requires ATP hydrolysis. libretexts.org

Purine Salvage Pathway

The purine salvage pathway provides an alternative, more energy-efficient route for obtaining purine nucleotides. This pathway recycles pre-formed purine bases and nucleosides generated from the degradation of nucleic acids and other purine-containing molecules. ontosight.aiwikipedia.orgfiveable.me The salvage pathway is particularly important in tissues that have limited capacity for de novo synthesis, such as the brain and bone marrow. fiveable.me

Key Enzyme Systems (e.g., Hypoxanthine-Guanine Phosphoribosyltransferase, Adenine Phosphoribosyltransferase)

The purine salvage pathway relies on specific phosphoribosyltransferase enzymes that catalyze the conversion of purine bases to their corresponding nucleotides using PRPP. ontosight.aiwikipedia.org The two major enzymes in this pathway are hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT). ontosight.aiwikipedia.orgnih.gov

HGPRT catalyzes the phosphoribosylation of hypoxanthine (B114508) and guanine, converting them to inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively. ontosight.aiwikipedia.org

Hypoxanthine + PRPP → IMP + Pyrophosphate Guanine + PRPP → GMP + Pyrophosphate

APRT catalyzes the phosphoribosylation of adenine, converting it to adenosine monophosphate (AMP). ontosight.aiwikipedia.org

Adenine + PRPP → AMP + Pyrophosphate

These enzymes exhibit specificity for their respective purine bases, ensuring the correct nucleotide is formed. nih.gov

Efficiency and Contribution to Intracellular Purine Pool Maintenance

The purine salvage pathway is significantly more energy-efficient than the de novo synthesis pathway because it bypasses the numerous ATP-consuming steps required for de novo purine ring formation. nih.govfiveable.me By directly converting pre-formed bases to nucleotides, the cell conserves metabolic energy. fiveable.me

Purine Catabolism and Degradation Mechanisms

Purine catabolism is the metabolic pathway responsible for the breakdown of purine nucleotides and nucleosides into excretory products. This process serves to prevent the accumulation of excess purines and to recover bases for the salvage pathway when needed. In humans, the primary end product of purine catabolism is uric acid. mdpi.compharmgkb.org The degradation pathway involves a series of enzymatic reactions that systematically remove phosphate groups and deaminate or oxidize the purine structures. ontosight.ai

Enzymatic Degradation Pathways (e.g., Xanthine (B1682287) Oxidase, Purine Nucleoside Phosphorylase)

The breakdown of purine nucleotides begins with the removal of phosphate groups by 5'-nucleotidases, converting adenosine monophosphate (AMP), inosine monophosphate (IMP), and guanosine monophosphate (GMP) into their corresponding nucleosides: adenosine, inosine, and guanosine. mdpi.comnih.govfiveable.me

Adenosine is then deaminated to inosine by the enzyme adenosine deaminase (ADA). ontosight.aifiveable.mewikipedia.org Guanosine and the newly formed inosine are substrates for purine nucleoside phosphorylase (PNP). nih.govfiveable.mewikipedia.org PNP catalyzes the phosphorolytic cleavage of the glycosidic bond, converting inosine to hypoxanthine and guanosine to guanine, releasing ribose 1-phosphate. mdpi.comwikipedia.orgacs.org Research has explored the substrate specificity of PNP from various sources, showing differing degradation capabilities for hypoxanthine and guanine nucleosides depending on the origin of the enzyme. mdpi.com For instance, recombinant PNP from Agaricus bisporus demonstrated higher activity towards hypoxanthine nucleoside compared to guanine nucleoside. mdpi.com

Guanine is subsequently deaminated to xanthine by guanine deaminase (also known as guanase). mdpi.comontosight.aiwikipedia.org Hypoxanthine is oxidized to xanthine, and xanthine is further oxidized to uric acid, in a two-step reaction catalyzed by xanthine oxidase (XO), also referred to as xanthine oxidoreductase (XOR). mdpi.comnih.govfiveable.medroracle.ainih.gov This enzyme plays a crucial role as the rate-limiting step in uric acid production in humans. mdpi.com XOR exists in two interconvertible forms, xanthine dehydrogenase (XDH) and xanthine oxidase (XO), which differ in their electron acceptors. mdpi.com XDH typically uses NAD+ as an electron acceptor, while XO uses molecular oxygen, producing reactive oxygen species like hydrogen peroxide and superoxide. mdpi.commdpi.comashpublications.org Studies have investigated the tissue distribution of these enzymes, finding high levels of purine catabolic enzymes, including PNP, guanine deaminase, and xanthine dehydrogenase, in the proximal small intestine in mice. nih.gov

The enzymatic steps involved in the primary purine degradation pathway in humans are summarized below:

| Enzyme | Reaction | Substrate(s) | Product(s) |

| 5'-Nucleotidase | Dephosphorylation of nucleotides | AMP, IMP, GMP | Adenosine, Inosine, Guanosine |

| Adenosine Deaminase (ADA) | Deamination of adenosine | Adenosine | Inosine |

| Purine Nucleoside Phosphorylase (PNP) | Phosphorolysis of nucleosides | Inosine, Guanosine | Hypoxanthine, Guanine |

| Guanine Deaminase | Deamination of guanine | Guanine | Xanthine |

| Xanthine Oxidase (XO) | Oxidation of hypoxanthine and xanthine | Hypoxanthine, Xanthine | Xanthine, Uric Acid |

Formation and Fate of Purine Catabolites

The enzymatic cascade of purine catabolism results in the formation of several intermediate catabolites, including adenosine, inosine, guanosine, hypoxanthine, guanine, and xanthine. ontosight.aiersnet.org These intermediates represent successive stages in the breakdown of the purine ring structure. The final catabolite in humans is uric acid. mdpi.compharmgkb.orgdroracle.ai

Uric acid is a weak acid that exists predominantly as the urate anion at physiological pH. pharmgkb.orgbasicmedicalkey.com In humans, uric acid is the terminal product due to the absence of the enzyme uricase (urate oxidase), which is present in most other mammals and further degrades uric acid to the more soluble compound allantoin. mdpi.compharmgkb.orgdroracle.ai The lack of functional uricase in humans means that uric acid levels are higher compared to other mammals, making humans susceptible to conditions associated with elevated uric acid. droracle.ai

The majority of uric acid produced in the body is excreted, primarily by the kidneys (over 70%), with a smaller portion eliminated via the intestine. pharmgkb.orgbasicmedicalkey.com However, a significant amount (around 90-95%) of the uric acid filtered by the kidneys is reabsorbed in the proximal renal tubules. pharmgkb.org The balance between uric acid generation and excretion, as well as reabsorption, determines the concentration of uric acid in the plasma. pharmgkb.org

Research has investigated the levels of purine catabolites in various physiological and pathological states. For example, studies have measured the concentrations of intermediate purine metabolites like xanthine, hypoxanthine, xanthosine, and inosine in cord blood, exploring their potential as biomarkers. ersnet.org Another study analyzed plasma purine catabolite levels in patients with acute coronary syndrome, observing elevated levels of adenine, guanine, and hypoxanthine. nih.gov The formation and release of purine catabolites, such as adenosine, inosine, and hypoxanthine, have also been studied in the context of hypoxic or ischemic conditions in tissues like the myocardium. nih.govmdpi.com

The fate of the purine catabolites is ultimately excretion, with uric acid being the major nitrogenous waste product derived from purine metabolism in humans.

Enzymatic Interactions and Modulation by Purine Analogs

Purine (B94841) Metabolizing Enzymes as Therapeutic Targets

Enzymes within the purine metabolic pathways represent significant therapeutic targets. By modulating the activity of these enzymes, it is possible to disrupt the supply of nucleotides necessary for rapidly dividing cells, such as cancer cells and viruses, or to modulate immune responses by affecting lymphocyte function. core.ac.uknih.govnih.govmdpi.compnas.orgtandfonline.com Key enzymes targeted by purine analogs include Purine Nucleoside Phosphorylase (PNP), Xanthine (B1682287) Oxidase (XO), Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH), and Adenosine (B11128) Deaminase (ADA). core.ac.uknih.govnih.govnih.govmdpi.compnas.orgtandfonline.com

Specific Enzyme Inhibition Studies (e.g., Purine Nucleoside Phosphorylase, Xanthine Oxidase, Inosine Monophosphate Dehydrogenase)

Research into the inhibition of specific purine-metabolizing enzymes by purine analogs has yielded valuable insights into their therapeutic potential.

Purine Nucleoside Phosphorylase (PNP)

PNP catalyzes the reversible phosphorolysis of purine deoxy- and ribonucleosides, playing a crucial role in the purine salvage pathway and maintaining immune status. pnas.orgresearchgate.net Inhibitors of PNP, often structural analogs of nucleoside substrates, are explored as immunosuppressants and for the treatment of T-cell proliferative disorders. pnas.orgresearchgate.netmdpi.comacs.org Studies have investigated various modified purine nucleosides and acyclic derivatives for their PNP inhibitory properties. researchgate.netmdpi.com Immucillins, designed as transition-state analogs, have demonstrated potent PNP inhibition. pnas.orgmdpi.comacs.org Forodesine (B1673553), an immucillin analog, is a potent PNP inhibitor that, in the presence of deoxyguanosine, leads to the accumulation of deoxyguanosine triphosphate (dGTP), which inhibits ribonucleotide reductase. eurekaselect.com While acyclovir (B1169) is a low-affinity PNP inhibitor, its diphosphorylated form is a potent inhibitor.

Xanthine Oxidase (XO)

XO is involved in the catabolism of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and xanthine to uric acid. wikipedia.orgpatsnap.com Inhibition of XO is a strategy for managing hyperuricemia and gout. wikipedia.orgpatsnap.com Purine analogs such as allopurinol (B61711) and its active metabolite oxypurinol (B62819) are well-established XO inhibitors. wikipedia.orgpatsnap.comresearchgate.nettandfonline.comresearchgate.net Allopurinol acts as a competitive inhibitor and is oxidized by XO to oxypurinol, which forms a tight binding complex with the enzyme. patsnap.comresearchgate.net Other purine derivatives, like 6-(N-benzoylamino)purine, have also shown potent XO inhibitory activity, comparable to allopurinol in some studies. tandfonline.com Inhibition studies typically measure the decrease in uric acid formation. tandfonline.com

Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, converting inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). mdpi.comtandfonline.comwikipedia.orgnih.gov Inhibitors of IMPDH are used as immunosuppressive and antiviral agents due to their ability to reduce intracellular guanine nucleotide levels, which are essential for DNA and RNA synthesis and lymphocyte proliferation. mdpi.comtandfonline.comnih.govresearchgate.net Mycophenolate mofetil (MPA) and mizoribine (B1677216) are examples of IMPDH inhibitors. mdpi.comtandfonline.comwikipedia.orgnih.govresearchgate.netwikidoc.orgoup.com Ribavirin monophosphate, an active metabolite of the antiviral drug ribavirin, also acts as a substrate mimic inhibitor of IMPDH. researchgate.net Studies on IMPDH inhibition often involve measuring the enzyme's activity by monitoring the conversion of IMP to XMP. nih.govoup.com

Adenosine Deaminase (ADA)

ADA catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. medchemexpress.comtandfonline.com ADA plays a critical role in lymphocyte function, and its deficiency can lead to severe immunodeficiency. medchemexpress.com Inhibition of ADA by purine analogs like cladribine (B1669150) and pentostatin (B1679546) is a therapeutic approach in certain hematologic malignancies and autoimmune diseases. nih.govnih.govmedchemexpress.comresearchgate.net Studies have shown that various purine derivatives can act as competitive or non-competitive inhibitors of ADA. tandfonline.combrieflands.com

Here is a summary of some enzyme inhibition data:

| Enzyme | Inhibitor | Type of Inhibition | Ki / IC50 Value | Reference |

| Purine Nucleoside Phosphorylase | Immucillin-H | Transition State | Low nanomolar (e.g., 1.8 nM) | pnas.orgacs.org |

| Purine Nucleoside Phosphorylase | DATMe-Immucillin-H | Acyclic Analog | High inhibitory activity | mdpi.com |

| Purine Nucleoside Phosphorylase | Acyclovir diphosphate | Competitive | 0.0087 µM | |

| Xanthine Oxidase | Allopurinol | Competitive/Suicide | Potent | patsnap.comresearchgate.net |

| Xanthine Oxidase | 6-(N-benzoylamino)purine | Potent Inhibitor | Highly potent | tandfonline.com |

| Inosine Monophosphate Dehydrogenase | Mycophenolic Acid (MPA) | Non-competitive | Potent, Selective | mdpi.comresearchgate.netoup.com |

| Inosine Monophosphate Dehydrogenase | Merimepodib | Uncompetitive | Potent | nih.govresearchgate.net |

| Inosine Monophosphate Dehydrogenase | Ribavirin monophosphate | Substrate mimic | Inhibitory activity | researchgate.net |

| Adenosine Deaminase | Pentostatin | Irreversible | 2.5 pM | medchemexpress.com |

| Adenosine Deaminase | Cladribine | Inhibitor | Inhibitory activity | nih.govmedchemexpress.com |

| Adenosine Deaminase | Allopurinol | Competitive | 285 µM | brieflands.com |

| Adenosine Deaminase | Acyclovir | Competitive | 231 µM | brieflands.com |

| Adenosine Deaminase | Inosine | Competitive | 143 µM (at 27°C, pH 7.5) | tandfonline.combrieflands.com |

Molecular Mechanisms of Enzyme-Analog Interaction

The molecular mechanisms by which purine analogs interact with and inhibit enzymes are diverse, often involving mimicry of natural substrates or transition states. As antimetabolites, these analogs compete with endogenous purines for binding to enzyme active sites. core.ac.uknih.govfrontiersin.org

For competitive inhibitors, the analog binds reversibly to the enzyme's active site, preventing the natural substrate from binding. The affinity of the analog for the active site, often quantified by the inhibition constant (Ki), determines its potency. patsnap.comtandfonline.comtandfonline.combrieflands.com For example, allopurinol competes with hypoxanthine and xanthine for the active site of xanthine oxidase. patsnap.comtandfonline.com Structural studies and molecular docking simulations provide insights into the specific residues involved in binding and the nature of interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.netresearchgate.net

Some inhibitors, like allopurinol with xanthine oxidase, act as suicide inhibitors where the enzyme converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme. researchgate.net

Transition-state analogs are designed to mimic the unstable transition state of the enzymatic reaction, leading to very tight binding and potent inhibition. Immucillins, targeting PNP, are prime examples of this approach. pnas.orgmdpi.com Their structural features allow them to bind with high affinity to the enzyme's active site, stabilizing the transition state. pnas.org

In the case of IMPDH, inhibitors like MPA bind to the enzyme in a manner that traps a covalent intermediate formed during the catalytic cycle. researchgate.net This uncompetitive inhibition mechanism effectively halts the reaction.

Molecular modeling and structural analysis, including X-ray crystallography of enzyme-inhibitor complexes, are crucial tools for understanding these interactions at the atomic level, guiding the rational design of more potent and selective inhibitors. researchgate.netresearchgate.netresearchgate.net

Purine Nucleoside Analogs in Enzyme Modulation

Purine nucleoside analogs exert their cellular effects not only by directly inhibiting metabolic enzymes but also by being incorporated into nucleic acids and modulating the activity of polymerases and ribonucleotide reductase.

Incorporation into Nucleic Acids and Inhibition of DNA/RNA Polymerases

Purine nucleoside analogs typically enter cells via nucleoside transporters and are then phosphorylated by cellular kinases to their monophosphate, diphosphate, and ultimately triphosphate forms. core.ac.ukmdpi.comacs.org These triphosphate analogs serve as fraudulent substrates for DNA and RNA polymerases. core.ac.ukfrontiersin.orgmdpi.comportlandpress.comvaia.com

During DNA or RNA synthesis, polymerases can incorporate these analogs into the growing nucleic acid chain, competing with the natural purine nucleotides (dATP, dGTP, ATP, GTP). core.ac.ukfrontiersin.orgmdpi.comportlandpress.com If the incorporated analog lacks a 3'-hydroxyl group, it can act as a chain terminator, preventing further elongation of the nucleic acid strand. mdpi.comportlandpress.comfrontiersin.org This premature termination disrupts DNA replication and RNA transcription, processes critical for cell proliferation and viral replication. core.ac.ukmdpi.comfrontiersin.org

Beyond chain termination, purine nucleoside analogs can also directly inhibit the activity of DNA and RNA polymerases by binding to the enzyme. core.ac.uknih.govmdpi.comfrontiersin.orgmdpi.com This includes both viral polymerases, which are often primary targets for antiviral therapies, and host cellular polymerases. mdpi.com For instance, some analogs can inhibit human mitochondrial DNA polymerase γ, potentially contributing to toxicity. mdpi.comacs.org The incorporation of analogs and subsequent polymerase inhibition are key mechanisms underlying the cytotoxic and antiviral effects of many purine nucleoside analogs. core.ac.ukfrontiersin.orgmdpi.comportlandpress.com

Effects on Ribonucleotide Reductase Activity

Ribonucleotide reductase (RR) is a critical enzyme responsible for catalyzing the reduction of ribonucleotides to deoxyribonucleotides, providing the essential precursors (dNTPs) for DNA synthesis. eurekaselect.com Modulation of RR activity by purine nucleoside analogs is another important mechanism of their action.

Certain purine nucleoside analogs, particularly in their di- or triphosphorylated forms, can directly inhibit RR. core.ac.uknih.goveurekaselect.commdpi.comnih.gov For example, cladribine is known to inhibit RR, leading to a depletion of deoxyadenosine triphosphate (dATP) pools, which disrupts the balance of dNTPs required for DNA replication. mdpi.com

Furthermore, the inhibition of other enzymes in the purine metabolic pathway can indirectly affect RR activity. As mentioned earlier, inhibition of PNP by agents like forodesine can lead to an accumulation of deoxyguanosine, which is then phosphorylated to dGTP. Elevated levels of dGTP are known to allosterically inhibit RR, thereby blocking DNA synthesis and inducing apoptosis, particularly in T-cells. pnas.orgeurekaselect.com

Interestingly, some purine analog diphosphates have been found to be poor substrates for mammalian RR. nih.gov This limited conversion to deoxyribonucleotides may be a factor in reducing potential genetic damage to host cells replicating their DNA in the presence of these analogs. nih.gov The modulation of RR activity, either directly or indirectly, contributes significantly to the antiproliferative effects of purine nucleoside analogs. core.ac.uknih.goveurekaselect.commdpi.com

Here is a table summarizing the interactions of purine nucleoside analogs with polymerases and ribonucleotide reductase:

| Analog Form | Target Enzyme(s) | Mechanism of Action | Outcome | Reference |

| Triphosphate Analog | DNA Polymerases | Incorporation into DNA, Chain Termination (if 3'-OH absent), Direct Inhibition | Inhibition of DNA Synthesis | core.ac.ukfrontiersin.orgmdpi.comportlandpress.comfrontiersin.org |

| Triphosphate Analog | RNA Polymerases | Incorporation into RNA, Direct Inhibition | Inhibition of RNA Synthesis | core.ac.ukfrontiersin.orgmdpi.comportlandpress.com |

| Di/Triphosphate Analog | Ribonucleotide Reductase | Direct Inhibition | Depletion/Imbalance of dNTP pools, Inhibition of DNA Synthesis | core.ac.uknih.goveurekaselect.commdpi.comnih.gov |

| dGTP (accumulated due to PNP inhibition) | Ribonucleotide Reductase | Allosteric Inhibition | Inhibition of DNA Synthesis, Apoptosis | pnas.orgeurekaselect.com |

Cellular Signaling and Purinergic Receptor Systems

Extracellular Purines as Signaling Molecules

Extracellular purines, primarily ATP and adenosine (B11128), function as crucial signaling molecules in various physiological contexts. ATP can be released from cells through several mechanisms, including exocytosis, channels like pannexin-1 hemichannels, and volume-regulated anion channels, as well as from damaged or dying cells. Once in the extracellular space, ATP can be sequentially hydrolyzed by ecto-nucleotidases, such as CD39 (ectonucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase), into ADP, AMP, and finally adenosine. This enzymatic cascade is critical for modulating the type of purinergic receptor activated, as different receptors have varying affinities for ATP, ADP, and adenosine.

Roles of Adenosine and Guanosine (B1672433) in Signal Transduction Pathways

Adenosine, a key purine (B94841) nucleoside, primarily signals through a family of G protein-coupled receptors known as P1 receptors. The activation of these receptors by extracellular adenosine triggers various intracellular signal transduction pathways. For instance, adenosine acting via A2A and A2B receptors, which are typically coupled to Gs proteins, leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. Conversely, adenosine binding to A1 and A3 receptors, coupled to Gi proteins, inhibits adenylyl cyclase, resulting in decreased cAMP. Adenosine receptors can also influence other pathways, including phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38 MAPK, and JNK. These pathways mediate diverse cellular responses, including changes in ion channel activity and protein phosphorylation.

While adenosine is a well-established extracellular signaling molecule acting via purinergic receptors, guanosine's role as a direct extracellular signaling molecule through dedicated purinergic receptors is less clearly defined compared to adenosine or ATP. However, guanosine and its phosphorylated forms, like GTP and GDP, are central to intracellular signal transduction, particularly in the regulation of G proteins. GTP binding and hydrolysis are fundamental to the function of G proteins, which act as molecular switches in numerous signaling cascades initiated by G protein-coupled receptors, including the P1 and P2Y purinergic receptors. Extracellular guanosine has been suggested to influence cellular processes and has been implicated in modulating cognitive functions and exerting neuroprotective effects, potentially through mechanisms that might indirectly involve purinergic signaling or interactions with specific guanosine-binding proteins. Research indicates that extracellular guanine (B1146940) (a guanosine base) can activate signaling pathways involving PKB/NO/sGC/cGMP/PKG/ERK cascades in a pertussis-toxin sensitive manner, suggesting the involvement of a G protein-coupled receptor, although a specific guanosine-activated purinergic receptor hasn't been definitively characterized in the same way as adenosine or nucleotide receptors. Furthermore, extracellular guanosine can influence extracellular adenosine levels, potentially by competing for uptake or degradation mechanisms, thereby indirectly modulating adenosine-mediated purinergic signaling.

Modulation of Neurotransmitter Release and Associated Physiological Responses

Purinergic signaling significantly modulates neurotransmitter release in both the central and peripheral nervous systems. ATP is often co-released with classical neurotransmitters and can act as a fast excitatory neurotransmitter, particularly through P2X receptors. Adenosine, typically generated from the breakdown of released ATP, primarily acts as a neuromodulator, often inhibiting neurotransmitter release through presynaptic A1 receptors. This inhibitory effect fine-tunes synaptic activity, especially during periods of high neuronal firing. Conversely, A2A receptors can facilitate neurotransmitter release in some contexts.

The modulation of neurotransmitter release by purines contributes to a wide range of physiological responses, including synaptic plasticity, pain perception, and the regulation of autonomic functions. For example, in the peripheral nervous system, ATP and adenosine signaling are involved in Schwann cell responses and the modulation of neurotransmitter release. In the brain, purinergic signaling in the olfactory bulb and retina influences neuronal activity and glial cell function.

Purinergic Receptor Families (P1 and P2)

Purinergic receptors are broadly classified into two main families: P1 receptors, which are primarily activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides like ADP, UTP, and UDP.

Subtype Characterization, Distribution, and Functional Specificity

The P1 receptor family consists of four known subtypes: A1, A2A, A2B, and A3. These are all G protein-coupled receptors (GPCRs) but differ in their ligand affinities and downstream signaling pathways. A1 and A2A receptors generally have higher affinity for adenosine than A2B and A3 receptors. P1 receptors are widely distributed throughout the body, including the nervous system, cardiovascular system, and immune cells, mediating diverse functions such as neuromodulation, regulation of heart rate and blood flow, and inflammatory responses.

The P2 receptor family is further divided into two subfamilies based on their structure and transduction mechanisms: P2X receptors and P2Y receptors.

P2X Receptors: These are ligand-gated ion channels that open upon binding of ATP, allowing the influx of cations, including Na+, K+, and Ca2+, which leads to membrane depolarization and intracellular calcium increase. There are seven known mammalian P2X receptor subtypes (P2X1-P2X7), which can form both homomeric and heteromeric channels, contributing to functional diversity. P2X receptors are involved in rapid signaling processes like fast synaptic transmission and pain signaling.

P2Y Receptors: These are G protein-coupled receptors that, upon activation by nucleotides (ATP, ADP, UTP, UDP), initiate intracellular signaling cascades via G proteins. There are eight known mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), coupled to different types of G proteins (Gq, Gs, or Gi), leading to varied downstream effects such as the activation of PLC, modulation of adenylyl cyclase, and regulation of ion channels. P2Y receptors are involved in a wide range of processes, including platelet aggregation, smooth muscle contraction, and immune responses.

The specific combination of purinergic receptor subtypes expressed on a cell, along with the local concentrations of different purine ligands and the activity of ecto-nucleotidases, determines the nature of the cellular response to purinergic signaling.

Table 1: Purinergic Receptor Families

| Receptor Family | Primary Ligands | Transduction Mechanism | Subtypes |

| P1 | Adenosine | G protein-coupled (Gs or Gi) | A1, A2A, A2B, A3 |

| P2X | ATP | Ligand-gated ion channel | P2X1, P2X2, P2X3, P2X4, P2X5, P2X6, P2X7 |

| P2Y | ATP, ADP, UTP, UDP | G protein-coupled (Gq, Gs, Gi) | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14 |

Ligand Binding and Intracellular Signal Transduction Mechanisms

The binding of purine ligands to purinergic receptors triggers specific intracellular signaling cascades.

For P1 receptors, the binding of adenosine leads to conformational changes that activate coupled G proteins. Gs-coupled receptors (A2A, A2B) stimulate adenylyl cyclase, increasing cAMP, which activates protein kinase A (PKA). Gi-coupled receptors (A1, A3) inhibit adenylyl cyclase, decreasing cAMP. P1 receptors can also activate MAPK pathways, including ERK1/2, JNK, and p38 MAPK, and influence PI3K/Akt signaling.

P2Y receptors, being GPCRs, also signal through associated G proteins. Gq-coupled P2Y receptors activate phospholipase C-beta (PLC-β), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). Other P2Y subtypes are coupled to Gs or Gi proteins, modulating adenylyl cyclase activity similarly to P1 receptors.

P2X receptors, as ligand-gated ion channels, directly mediate ion flux upon ATP binding. The influx of cations, particularly Ca2+, serves as a rapid intracellular signal, influencing processes such as neurotransmitter release, cell excitability, and gene expression.

The interplay between these different receptor subtypes and their associated signaling pathways allows for a wide range of cellular responses to varying extracellular purine concentrations and compositions.

Purinergic Signaling in Diverse Biological Processes

Purinergic signaling is involved in a remarkable variety of biological processes throughout the body. Its roles extend beyond rapid neurotransmission and neuromodulation to long-term (trophic) effects influencing cell metabolism, proliferation, differentiation, survival, and migration.

Examples of biological processes regulated by purinergic signaling include:

Neuroplasticity and Neuromodulation: Purinergic receptors are crucial for modulating synaptic transmission, influencing learning, memory, and behavior. They play roles in both neuron-glia communication and the regulation of neurogenesis.

Inflammation and Immune Response: Purines, particularly ATP released from damaged cells, can trigger inflammatory responses by activating purinergic receptors on immune cells, including microglia. Adenosine often exerts anti-inflammatory or immunosuppressive effects.

Cardiovascular System: Purinergic signaling regulates vascular tone, blood flow, heart rate, and contractility. Purine receptors on endothelial cells and smooth muscle cells mediate vasodilation or vasoconstriction, while those on platelets influence aggregation.

Cell Proliferation, Differentiation, and Death: Purinergic signaling plays a role in controlling cell cycle progression, differentiation into specific cell types, and programmed cell death (apoptosis). This is particularly relevant in development, regeneration, and disease states like cancer.

Other Processes: Purinergic signaling is also implicated in processes such as pain signaling, control of cerebral vascular tone, sleep, and the regulation of exocrine and endocrine secretions.

The widespread involvement of purinergic signaling in these fundamental processes highlights its critical importance in maintaining cellular and tissue homeostasis and its implications in various pathological conditions.

Regulation of Cell Proliferation, Differentiation, Migration, and Apoptosis

Purinergic signaling plays a significant role in regulating fundamental cellular processes such as proliferation, differentiation, migration, and apoptosis. Extracellular purines, particularly ATP and adenosine, acting via their respective receptors, can exert diverse and often opposing effects on these cellular behaviors depending on the cell type, receptor subtype involved, and the specific cellular context. nih.govwikipedia.orgbmrb.ionih.govwikipedia.orgnih.gov

For instance, purinergic receptors are involved in the proliferation and differentiation of stem cells, including mesenchymal stem cells (MSCs) and neural stem cells (NSCs). nih.gov ATP and ADP can stimulate P2 receptors on these cells, influencing their proliferative and migratory capacities. nih.gov Adenosine, acting on P1 receptors, can also modulate these processes, sometimes with opposing effects to nucleotides. nih.gov The balance between ATP and adenosine signaling, often regulated by ectonucleotidases, is critical for controlling the fate of these cells. nih.gov

Research findings highlight the specific involvement of different purinergic receptor subtypes:

| Receptor Subtype | Ligand(s) | Cellular Process | Effect | Source |

| P2Y1 | ADP | Neural Stem Cell Proliferation | Increased | nih.gov |

| P2X7 | ATP (high) | Neural Stem Cell Proliferation | Decreased | nih.gov |

| P2X7 | ATP (high) | Neuronal Differentiation | Induction | nih.gov |

| P2X7 | ATP (high) | Apoptosis | Activation | nih.gov |

| P2Y11 | ATP, ADP | MSC Migration & Proliferation | Induction | nih.gov |

| P2Y1 | ADP | MSC Proliferation | Inhibition | nih.gov |

Purine signaling pathways are also implicated in tumor growth and progression, where altered purinergic transmission can affect the proliferation and survival of cancer cells. wikipedia.orgnih.gov

Immunomodulatory Roles of Purines

Purines and the purinergic system are significant modulators of immune responses and inflammation. uni.lunih.govnih.govfishersci.cafishersci.ca Extracellular purines released during tissue damage, stress, or inflammation can act as "danger signals" that activate immune cells. fishersci.ca Nucleotides like ATP and UTP can activate P2 receptors on various immune cells, including macrophages, dendritic cells, and lymphocytes, influencing their activation, chemotaxis, and cytokine production. fishersci.cafishersci.ca

Adenosine, often generated from the breakdown of extracellular ATP by ectonucleotidases like CD39 and CD73, generally exerts immunosuppressive and anti-inflammatory effects by activating P1 receptors, particularly the A2A receptor. uni.lufishersci.cafishersci.cafishersci.ca This dual nature of purinergic signaling, with nucleotides often promoting inflammation and adenosine suppressing it, provides a critical homeostatic mechanism in the immune system. fishersci.cafishersci.ca

Studies on macrophages, for example, have shown that purine metabolism regulates the production of pro-inflammatory cytokines like IL-1β, TNFα, and IL-6. fishersci.atmpg.de Inhibition of purine synthesis has been found to reduce IL-1β secretion, while inhibition of purine degradation can reduce TNFα and IL-6 production. fishersci.atmpg.de

Purine nucleotide-mediated signaling has also been linked to autoimmune diseases, where dysregulation of purinergic receptors can contribute to pathogenesis. fishersci.ca

Influence on Neuroplasticity and Neurological Development

Purines and purinergic signaling play crucial roles in the development and plasticity of the nervous system. wikipedia.orgbmrb.ionih.govciteab.comfishersci.finih.govmpg.deuni.lu During neurological development, purines are essential building blocks for DNA and RNA synthesis, critical for cell replication and growth. wikipedia.orgfishersci.fi Beyond this, purinergic signaling actively participates in processes such as neuronal proliferation, migration, differentiation, synaptogenesis, and synaptic plasticity. wikipedia.orgbmrb.ionih.govciteab.comnih.govuni.lu

Extracellular ATP and adenosine act as neurotransmitters and neuromodulators, influencing neuronal excitability and communication. fishersci.ficiteab.comfishersci.finih.gov Purinergic receptors are widely expressed on neurons and glial cells throughout the central and peripheral nervous systems, mediating diverse effects. citeab.com For instance, in the developing brain, purinergic receptors on neural stem/progenitor cells (NSPCs) regulate their proliferation and the migration of newborn neurons. wikipedia.orgbmrb.ionih.gov

Specific purinergic receptor subtypes have been implicated in modulating neuroplasticity in the adult brain, affecting processes like neurogenesis, synaptogenesis, and synaptic function. uni.lu Adenosine, through its receptors (A1, A2A, A2B, A3), is a key modulator of synaptic activity and has been shown to regulate various stages of neuroplasticity. uni.lu Guanosine and inosine (B1671953), other purine nucleosides, also demonstrate neuroprotective effects and can influence neuroplasticity, potentially by activating adenosine receptors or integrating with intracellular signaling pathways. uni.lu

Disruptions in purine metabolism and purinergic signaling have been associated with neurodevelopmental disorders and neurodegenerative conditions, highlighting the critical importance of purine homeostasis for proper brain function throughout life. wikipedia.orgnih.govfishersci.fimpg.deatamanchemicals.com

Genetic Basis and Implications of Purine Metabolism Dysregulation

Genetic Polymorphisms in Purine (B94841) Metabolic Enzymes

Genetic variations, known as polymorphisms, in the genes encoding enzymes and transporters involved in purine metabolism can significantly impact pathway efficiency and lead to metabolic imbalances. These imbalances are associated with various human diseases. For instance, defects in purine nucleotide metabolism are known to cause numerous human diseases due to imbalances arising from genetic polymorphisms and mutations in the enzymes involved nih.gov.

Key enzymes where genetic polymorphisms have clinical implications include:

Adenosine (B11128) Deaminase (ADA): ADA catalyzes the irreversible hydrolytic deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively um.es. Genetic defects in ADA are a well-established cause of severe combined immunodeficiency (SCID) nih.gov. ADA expression levels can also be regulated by factors like FGF2/MAPK pathway and 17Beta-oestradiol um.es.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): HGPRT is a crucial enzyme in the purine salvage pathway, converting hypoxanthine (B114508) and guanine (B1146940) back into IMP and GMP um.es. Loss of HGPRT activity leads to Lesch-Nyhan syndrome, characterized by hyperuricemia and severe neurological symptoms nih.govresearchgate.net. Super activity of phosphoribosyl pyrophosphate synthetase (PRPP synthetase), another enzyme in purine metabolism, can also contribute to such conditions researchgate.net.

IMP Dehydrogenase (IMPDH): IMPDH is involved in the synthesis of guanine nucleotides from IMP nih.govum.es. Increases in IMPDH activity are associated with several types of cancer nih.gov. A T-to-G substitution in the promoter region of the human IMPDH2 gene has been shown to reduce gene expression researchgate.net.

Beyond the core metabolic enzymes, genetic polymorphisms in transporters responsible for the excretion of purine end-products, such as uric acid, also play a significant role in disease susceptibility. Uric acid transporters in the gut and kidney, including Glucose transporter 9 (GLUT9; SLC2A9), Urate transporter 1 (URAT1; SLC22A12), and ATP-dependent binding cassette transporter G family member 2 (ABCG2), are subject to genetic polymorphisms that influence serum uric acid levels and the risk of conditions like gout researchgate.net. Primary gout, for example, is caused by genetic defects in purine metabolism enzymes that increase uric acid production, as well as factors involved in decreased urinary uric acid excretion researchgate.net.

Role of Purine Metabolism in Genetic Toxicology

Purine metabolism plays a critical role in maintaining genome integrity. Defects or imbalances in this pathway can contribute to genetic toxicology, primarily through the accumulation and misincorporation of deaminated purine bases into nucleic acids. Deamination of nucleobases in DNA and RNA results in the formation of xanthine (B1682287) (X), hypoxanthine (I), oxanine, and uracil (B121893) researchgate.netresearchgate.net. These modified bases can be miscoding and mutagenic in DNA and interfere with RNA editing and function researchgate.netresearchgate.net.

While deamination can arise from hydrolysis, nitrosative chemistry, and deaminase enzymes, a significant mechanism contributing to the burden of nucleobase deamination is the incorporation of hypoxanthine and xanthine into DNA and RNA caused by defects in purine nucleotide metabolism researchgate.net. When enzymes responsible for maintaining balanced nucleotide pools are deficient, aberrant substrates can be incorporated into growing DNA and RNA chains.

The disruption of critical nodes in the purine metabolic network can cause large increases of hypoxanthine in both DNA and RNA nih.govresearchgate.net. This suggests that disturbances in purine metabolism caused by known genetic polymorphisms could increase the burden of mutagenic deaminated nucleobases in DNA and interfere with gene expression and RNA function nih.govresearchgate.net. This situation might be exacerbated by the nitrosative stress associated with inflammation nih.govresearchgate.net. Enzymes involved in "pool cleansing," which remove aberrant nucleotides like dITP/ITP and dXTP/XTP from the nucleotide pool, are crucial in preventing such misincorporation nih.govresearchgate.net.

Model Organism Studies for Human Purine Metabolism Disorders (e.g., Yeast, Escherichia coli)

Given the high degree of conservation of purine metabolism pathways across different species, model organisms like Escherichia coli and Saccharomyces cerevisiae (yeast) have been invaluable in studying the genetic basis and consequences of purine metabolism dysregulation relevant to human disorders nih.govresearchgate.netresearchgate.net. These organisms allow for controlled genetic manipulation and detailed analysis of metabolic intermediates and nucleic acid modifications.

Studies using E. coli and S. cerevisiae with defined mutations in purine metabolism genes have provided significant insights into how metabolic defects lead to the incorporation of deaminated bases into DNA and RNA nih.govresearchgate.netresearchgate.net. For example, researchers have observed substantial increases in hypoxanthine levels in both DNA and RNA in cells unable to convert IMP to XMP or AMP due to mutations in genes like guaB (encoding IMP dehydrogenase) and purA (encoding adenylosuccinate synthetase) in E. coli, or ADE12 in yeast nih.govresearchgate.net. Similarly, mutations in genes responsible for removing aberrant nucleotides, such as rdgB (encoding dITP/XTP pyrophosphohydrolase) in E. coli and HAM1 in yeast, also lead to increased hypoxanthine incorporation nih.govresearchgate.net.

Quantitative data from these model organism studies highlight the dramatic impact of specific enzyme deficiencies on the levels of deaminated bases in nucleic acids.

| Model Organism | Gene Mutation | Effect on Hypoxanthine in DNA | Effect on Hypoxanthine in RNA | Citation |

| E. coli | guaB (IMP dehydrogenase) | Twofold to sevenfold increase | Twofold to sevenfold increase | nih.gov |

| E. coli | purA (adenylosuccinate synthetase) | Twofold to sevenfold increase | Twofold to sevenfold increase | nih.gov |

| E. coli | rdgB (dITP/XTP pyrophosphohydrolase) | Large increase (up to 600-fold) | Large increase (up to 600-fold) | researchgate.net |

| S. cerevisiae | ADE12 | Large increase (up to 600-fold) | Large increase (up to 600-fold) | researchgate.net |

| S. cerevisiae | HAM1 | Large increase (up to 600-fold) | Large increase (up to 600-fold) | researchgate.net |

These findings in model organisms have direct relevance to understanding the pathophysiological mechanisms underlying human inborn errors of purine nucleotide metabolism and suggest that disturbances caused by genetic polymorphisms could increase the burden of mutagenic deaminated nucleobases in humans nih.govresearchgate.net.

Medicinal Chemistry and Drug Discovery Featuring the Purine Scaffold

Purine (B94841) as a Privileged Scaffold in Drug Design and Development

A privileged scaffold is a molecular framework that is capable of binding to multiple unrelated biological targets with high affinity. researcher.lifemdpi.com The purine nucleus fits this description due to its structural similarity to endogenous purines, allowing it to interact with enzymes involved in purine metabolism, kinases, receptors, and nucleic acids. rsc.orgresearchgate.netjyoungpharm.orgresearchgate.net This versatility makes the purine scaffold an attractive starting point for the design of compounds with diverse pharmacological activities. researchgate.netnih.govrsc.org Numerous purine-containing compounds have been extensively investigated for their medical efficacy across various diseases, highlighting the swift progress in purine-based medicinal chemistry. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Purine Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity. For purine derivatives, SAR studies involve systematically altering substituents at different positions of the purine ring (N1, C2, N3, C6, N7, C8, N9) and evaluating the impact on target binding, potency, and selectivity. jyoungpharm.orgnih.govresearchgate.netresearchgate.netacs.org

Research has demonstrated that substitutions at various positions on the purine ring can significantly influence the activity against specific biological targets. For instance, modifications at the C6 position are common in designing kinase inhibitors, while substitutions at N9 are often seen in nucleoside analogs designed to mimic natural purine nucleosides. rsc.orgjyoungpharm.orgresearchgate.netnih.gov Studies on tri-substituted purines have shown that the nature of phenyl moieties at the C8 position can affect cytotoxicity against cancer cell lines. rsc.org For example, introducing trifluoromethyl phenyl, 4-methoxy phenyl, and 4-fluoro phenyl groups at C8 resulted in compounds with IC50 values less than 10 µM against liver cell lines. rsc.org Similarly, SAR studies on purine antimetabolites have revealed that substitutions on the purine ring can lead to the inhibition of enzymes involved in purine nucleotide synthesis and metabolism. jyoungpharm.org

Rational Design and Synthesis of Purine-Based Therapeutic Agents

Rational design involves the deliberate creation of new drug molecules based on a thorough understanding of the biological target and the desired pharmacological effect. researchgate.netmdpi.com The purine scaffold's ability to interact with various biological targets makes it amenable to rational design strategies for a wide range of therapeutic areas. researchgate.netnih.govrsc.orgresearchgate.net Synthesis methods for purines and their derivatives have advanced significantly, including approaches for constructing the purine core and regioselective functionalization and cross-coupling reactions. rsc.orgresearchgate.netrsc.orgthieme.de

Development of Anticancer Agents

Purine derivatives are a significant class of anticancer agents. rsc.orgresearchgate.netrsc.orgjyoungpharm.orgnih.govresearchgate.netacs.org Their anticancer activity often stems from interfering with DNA or RNA synthesis or inhibiting critical enzymes involved in cellular metabolism, particularly in rapidly dividing cancer cells. rsc.orgjyoungpharm.org Many purine analogs act as antimetabolites, mimicking endogenous purines and disrupting essential cellular processes. jyoungpharm.orgthieme.de

Rational design in this area often focuses on developing inhibitors of kinases, enzymes that play crucial roles in cell growth and division pathways frequently dysregulated in cancer. researchgate.netontosight.ai Studies have shown that specific purine derivatives can exhibit potent cytotoxic potential against various human cancer cell lines. rsc.orgjyoungpharm.orgresearchgate.net For example, certain novel purines with a substituted 8-position and a pyrazole (B372694) component demonstrated anticancer activity against lung cancer cell line A549 by inducing apoptosis. jyoungpharm.org Fused purine analogues synthesized using 6-mercaptopurine (B1684380) as a starting material have also shown significant anticancer potency against multiple cell lines. jyoungpharm.org

Data Table 1: Examples of Purine Derivatives and Anticancer Activity (Illustrative based on search results)

| Compound Type | Modification/Substitution Example | Target/Mechanism (if specified) | Observed Activity (e.g., IC50 range, cell lines) | Source Snippet Index |

| Tri-substituted Purines | Phenyl moieties at C8 (e.g., CF3-phenyl) | Affects cytotoxicity | IC50 < 10 µM against liver cell lines (HUH7) | rsc.org |

| Novel Purines | Substituted 8-position, pyrazole component | Inducing apoptosis | Cytotoxic against A549 (lung cancer) | jyoungpharm.org |

| Fused Purine Analogues | Derived from 6-mercaptopurine | Not explicitly specified | Significant anticancer potency against cell lines | jyoungpharm.org |

| Benzamide derivative | Purine/purine isostere scaffold | Histone Deacetylase (HDAC) blocker | Inhibited proliferation of breast (MDA-MB-231, MDA-MB-468) and liver (HepG2) cancer cell lines | jyoungpharm.org |

| Substituted Purines | Phenyl group at C(8) | Potential for improved anticancer properties | Medium cytotoxic activity against liver, colon, and breast cancer cells | acs.org |

Design of Antiviral Compounds

Purine nucleoside analogs are a well-established class of antiviral agents. researchgate.netnih.govrsc.orgslideshare.net These compounds are designed to mimic natural purine nucleosides and interfere with viral replication, often by inhibiting viral DNA polymerase or being incorporated into viral DNA, causing chain termination. slideshare.netfirsthope.co.in

Acyclovir (B1169), a purine nucleoside analog (specifically, an acyclic guanosine (B1672433) derivative), is a prominent example. slideshare.netfirsthope.co.in Its antiviral activity against herpesviruses relies on selective activation by viral thymidine (B127349) kinase, which phosphorylates acyclovir to its monophosphate form. slideshare.netfirsthope.co.in Subsequent phosphorylation by cellular enzymes leads to the triphosphate, which inhibits viral DNA polymerase and terminates the growing viral DNA chain. slideshare.netfirsthope.co.in SAR studies of acyclovir indicate that its acyclic nature, mimicking guanosine but lacking a proper sugar ring, is crucial for chain termination upon incorporation into viral DNA. firsthope.co.in Modifications to the acyclovir structure can affect its selective phosphorylation and potency. firsthope.co.in Other purine nucleotides used as antiviral agents include ganciclovir, vidarabine, valaciclovir, and penciclovir. slideshare.net

Synthesis of Anti-inflammatory and Immunosuppressive Agents

Purine derivatives also exhibit anti-inflammatory and immunosuppressive properties. researchgate.netnih.govrsc.org These agents often function by interfering with the synthesis or metabolism of purines, which are essential for the proliferation and function of immune cells, particularly lymphocytes. nih.govmdpi.comnih.gov

Azathioprine is a well-known immunosuppressive purine analog. thieme.denih.govgpatindia.comnih.govcaymanchem.comontosight.ai It is a prodrug that is metabolized to mercaptopurine, which then interferes with purine synthesis. nih.govnih.gov This disruption of purine metabolism primarily affects rapidly dividing immune cells, thereby suppressing immune responses. nih.govmdpi.comnih.gov Mycophenolic acid is another immunosuppressive agent that inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides, which are essential for lymphocyte proliferation. nih.govmdpi.comnih.gov This selective inhibition of IMPDH in lymphocytes contributes to its immunosuppressive effects. mdpi.comnih.gov SAR studies for anti-inflammatory purine derivatives have suggested that the presence of certain electron-donating or electron-withdrawing groups on appended phenyl rings can influence activity. researchgate.net

Agents for the Treatment of Metabolic Disorders

Purine metabolism plays a central role in various physiological processes, and dysregulation can lead to metabolic disorders. Purine-based compounds have been developed to target enzymes involved in these pathways.

Allopurinol (B61711) is a prime example of a purine analog used to treat hyperuricemia and gout, conditions caused by elevated levels of uric acid. researchgate.netnih.govhsa.gov.sghsa.gov.sgcaymanchem.comal-dawaa.com Allopurinol is an isomer of hypoxanthine (B114508) and acts as a xanthine (B1682287) oxidase inhibitor. caymanchem.comal-dawaa.com By inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid, allopurinol reduces the production of uric acid without disrupting the synthesis of vital purines. caymanchem.comal-dawaa.com Allopurinol is rapidly metabolized to oxypurinol (B62819), which also contributes to xanthine oxidase inhibition. caymanchem.com

Therapeutic Targeting of Specific Biological Pathways with Purine Analogs

Purine analogs have emerged as potent modulators of key biological pathways, particularly those involving protein kinases and G-protein coupled receptors. The structural versatility of the purine core allows for diverse substitutions, enabling the design of compounds with tailored affinity and activity towards specific targets. researchgate.net

Kinase Inhibitors and Their Mechanisms

Protein kinases are a large and functionally diverse family of enzymes that regulate crucial cellular processes through phosphorylation. researchgate.netbenthamdirect.comnih.gov Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them prime targets for therapeutic intervention. researchgate.netbenthamdirect.comnih.govrsc.orgtandfonline.com Purine analogs have proven to be a particularly fruitful class of kinase inhibitors. researchgate.netbenthamdirect.comnih.gov

Many small-molecule kinase inhibitors target the conserved ATP-binding site of the enzyme. rsc.org As ATP itself is a purine derivative, purine libraries with various substituents are expected to have a high probability of yielding compounds that can interact with this site. rsc.org Purine-based kinase inhibitors often compete with ATP for binding to the catalytic domain of the kinase. By occupying this site, they prevent the transfer of a phosphate (B84403) group from ATP to the protein substrate, thereby inhibiting the kinase's activity.

Research has identified numerous purine analogs with potent kinase inhibitory activity. For instance, a series of 6,8,9 poly-substituted purine analogues were synthesized and evaluated for their ability to inhibit a panel of kinases. rsc.org One notable compound, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (compound 6d), demonstrated selective inhibition of Death Associated Protein Kinase-1 (DAPK1) with an IC50 value of 2.5 μM. rsc.org This selectivity is significant as most other available DAPK1 inhibitors target multiple protein kinases. rsc.org